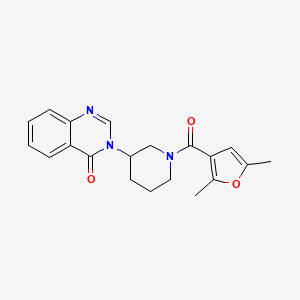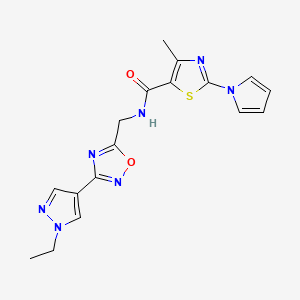
7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is a complex organic compound with a molecular formula of C25H44N4O2S This compound belongs to the purine family, which are nitrogenous bases found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione typically involves multiple steps, starting with the base purine structure. The process may include:
Alkylation: Introduction of the hexadecyl group to the purine core.
Methylation: Addition of the methyl group at the 3-position.
Sulfanyl Group Addition: Introduction of the 2-methylpropylsulfanyl group at the 8-position.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to optimize yield and purity. The process would also involve purification steps to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the purine ring or the alkyl chain.
Substitution Reactions: Replacement of the sulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Substitution Reactions: Using nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced purine derivatives or shorter alkyl chains.
Substitution Products: Various functionalized purine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the interaction with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione exerts its effects would depend on its specific application. It may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity through various pathways.
Comparison with Similar Compounds
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a different sulfanyl group.
7-Hexadecyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione: Similar structure but with an oxo group in the sulfanyl substituent.
Uniqueness: 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is unique due to its specific combination of a long alkyl chain and a sulfur-containing substituent, which may confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
368888-98-6 |
|---|---|
Molecular Formula |
C26H46N4O2S |
Molecular Weight |
478.74 |
IUPAC Name |
7-hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C26H46N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30-22-23(27-26(30)33-20-21(2)3)29(4)25(32)28-24(22)31/h21H,5-20H2,1-4H3,(H,28,31,32) |
InChI Key |
YKMMUEMOAOBXOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2944581.png)
![(2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2944582.png)
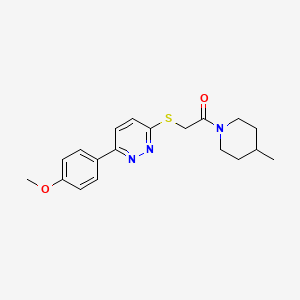

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2944588.png)
![N-[(3-bromophenyl)(cyano)methyl]cyclopentanecarboxamide](/img/structure/B2944589.png)
![N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide](/img/structure/B2944590.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2944592.png)
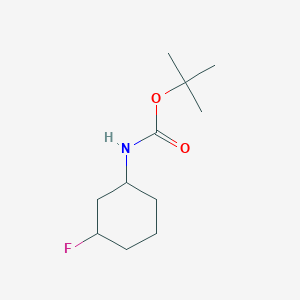
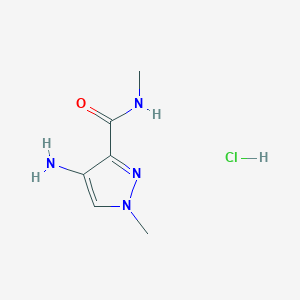
![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)
![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)
